molecular formula C7H6BF3KNO2 B7910092 Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide

Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide

Cat. No.: B7910092
M. Wt: 243.03 g/mol
InChI Key: MBIGDEGSEXHLJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-amino-5-carboxyphenyl)trifluoroboranuide typically involves the reaction of 3-amino-5-carboxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are mild, often requiring only room temperature and a short reaction time .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through recrystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-amino-5-carboxyphenyl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The compound interacts with palladium catalysts to form palladium complexes, which then undergo transmetalation and reductive elimination to form the desired products. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-carboxyphenyl)trifluoroborate
  • Potassium (3-methoxyphenyl)trifluoroborate

Uniqueness

Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide is unique due to its dual functional groups (amino and carboxyl), which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Properties

IUPAC Name

potassium;(3-amino-5-carboxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO2.K/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5;/h1-3H,12H2,(H,13,14);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIGDEGSEXHLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)N)C(=O)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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